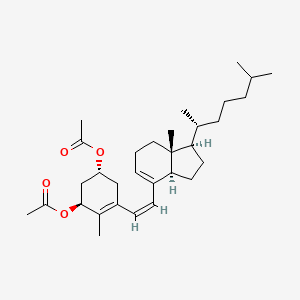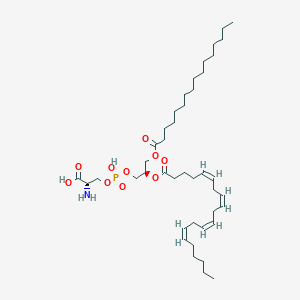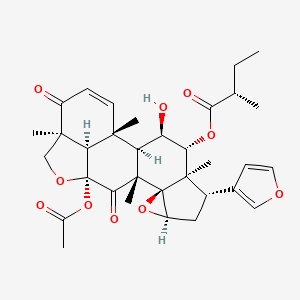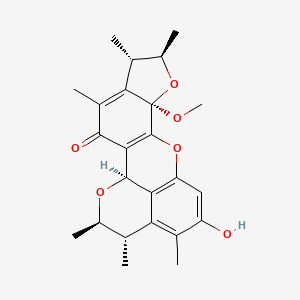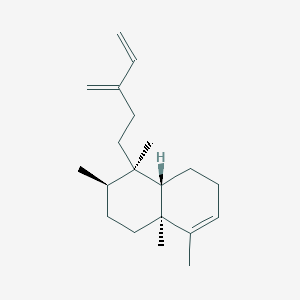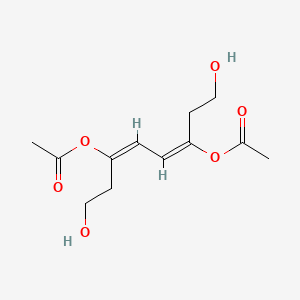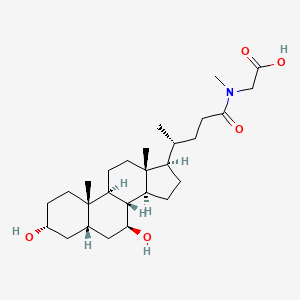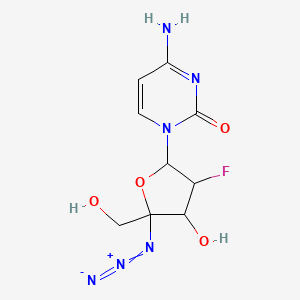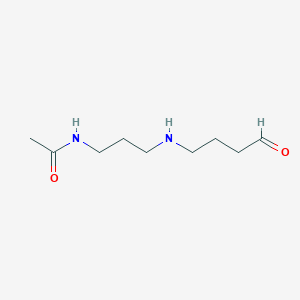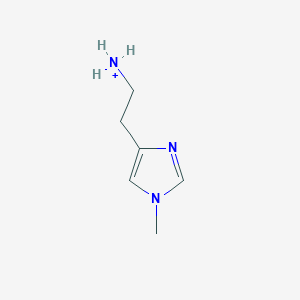
N(tele)-methylhistaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(tele)-methylhistaminium is conjugate acid of N(tele)-methylhistamine. It has a role as a human metabolite. It is a conjugate acid of a N(tele)-methylhistamine.
Aplicaciones Científicas De Investigación
Brain Histamine Metabolism and Neurochemistry
- N(tele)-methylhistaminium (t-MH) and its metabolite tele-methylimidazoleacetic acid (t-MIAA) are significant in understanding the brain's histamine metabolism. Khandelwal, Hough, and Green (1984) found that the concentration of these metabolites varies across different regions of the rat brain, suggesting a correlation between t-MIAA and t-MH in various brain areas (Khandelwal et al., 1984).
- Additionally, Swahn and Sedvall (1981) established the presence of tele-methylhistamine in human cerebrospinal fluid, further emphasizing its relevance in neuropsychiatric research (Swahn & Sedvall, 1981).
Radioimmunoassays for Brain Analysis
- Garbarg et al. (1989) developed sensitive radioimmunoassays for histamine and t-MH in the brain, demonstrating their application in evaluating steady-state levels and turnover rates of histamine and t-MH (Garbarg et al., 1989).
Role in Monoamine Oxidase Activity
- Elsworth, Glover, and Sandler (2004) showed that t-MH is a substrate for human MAO B, indicating its involvement in the metabolism of histamine, which could influence the use of MAO inhibitors in clinical settings (Elsworth et al., 2004).
Developmental Patterns in Rat Brain
- Hough, Khandelwal, and Green (1982) studied the ontogeny and subcellular distribution of t-MH in rat brains, providing insights into the role of histamine in brain development (Hough et al., 1982).
Improved Measurement Techniques
- Hough et al. (1981) improved the GCMS method to measure t-MH in the rat brain, enhancing the understanding of histaminergic transmission (Hough et al., 1981).
Analysis in Hypersomnia Conditions
- Dauvilliers et al. (2012) explored the levels of histamine and t-MHA in cerebrospinal fluid in patients with hypersomnia, contributing to the understanding of the cerebral histaminergic system in sleep disorders (Dauvilliers et al., 2012).
Clinical Studies Monitoring
- Kolmert et al. (2014) developed a method to measure tele-MIAA in urine, offering a noninvasive methodology to monitor histamine release in clinical studies (Kolmert et al., 2014).
Impact on Neurotransmission and Drug Therapies
- Burban et al. (2010) demonstrated that histamine potentiates N-methyl-d-aspartate receptors, revealing its potential impact on neurotransmission and implications in drug therapies (Burban et al., 2010).
Propiedades
Fórmula molecular |
C6H12N3+ |
|---|---|
Peso molecular |
126.18 g/mol |
Nombre IUPAC |
2-(1-methylimidazol-4-yl)ethylazanium |
InChI |
InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3/p+1 |
Clave InChI |
FHQDWPCFSJMNCT-UHFFFAOYSA-O |
SMILES canónico |
CN1C=C(N=C1)CC[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




